3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol
CAS No.: 330998-71-5
Cat. No.: VC2499819
Molecular Formula: C18H17N3O
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol - 330998-71-5](/images/structure/VC2499819.png)
Specification
CAS No. | 330998-71-5 |
---|---|
Molecular Formula | C18H17N3O |
Molecular Weight | 291.3 g/mol |
IUPAC Name | 3-(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol |
Standard InChI | InChI=1S/C18H17N3O/c1-18(2)11-13-6-3-4-9-15(13)17-20-19-16(21(17)18)12-7-5-8-14(22)10-12/h3-10,22H,11H2,1-2H3 |
Standard InChI Key | OUNBBIYHRZELDA-UHFFFAOYSA-N |
SMILES | CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC(=CC=C4)O)C |
Canonical SMILES | CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC(=CC=C4)O)C |
Introduction
Chemical Identity and Structure
3-(5,5-Dimethyl-5,6-dihydro triazolo[3,4-a]isoquinolin-3-yl)phenol is a heterocyclic organic compound with the molecular formula C₁₈H₁₇N₃O and a molecular weight of 291.35 g/mol . The compound is identified by various unique identifiers in chemical databases and literature:
Chemical Identifiers
Identifier | Value |
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CAS Registry Number | 330998-71-5 |
PubChem CID | 824791 |
InChI | InChI=1S/C18H17N3O/c1-18(2)11-13-6-3-4-9-15(13)17-20-19-16(21(17)18)12-7-5-8-14(22)10-12/h3-10,22H,11H2,1-2H3 |
InChIKey | OUNBBIYHRZELDA-UHFFFAOYSA-N |
SMILES | CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC(=CC=C4)O)C |
The molecule consists of a 5,6-dihydro triazolo[3,4-a]isoquinoline core with a phenol substituent at position 3 of the triazole ring and two methyl groups at position 5 . This creates a complex, multi-ring system with specific stereochemical and electronic properties.
Synonyms
The compound is known by several synonyms in chemical databases and literature:
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3-(5,5-Dimethyl-5,6-dihydro- triazolo[3,4-a]isoquinolin-3-yl)phenol
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3-{5,5-DIMETHYL-5H,6H- TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}PHENOL
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Phenol, 3-(5,6-dihydro-5,5-dimethyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)-
Physical and Chemical Properties
The physical and chemical properties of 3-(5,5-Dimethyl-5,6-dihydro triazolo[3,4-a]isoquinolin-3-yl)phenol determine its behavior in various chemical environments and its potential applications. The following table summarizes the key physical and chemical properties of this compound:
Physical Properties
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 291.35 g/mol | Computed by PubChem 2.1 |
Physical State | Solid | Inferred from melting point |
Boiling Point | 381.61°C / 460.57°C | EPA T.E.S.T. / EPI Suite |
Melting Point | 194.18°C | EPI Suite |
Density | 1.24 g/cm³ | EPA T.E.S.T. |
Flash Point | 265.41°C | EPA T.E.S.T. |
Water Solubility | 5.87 mg/L / 29.755 mg/L | EPA T.E.S.T. / EPI Suite |
Chemical Properties
Property | Value | Method/Source |
---|---|---|
XLogP3-AA | 3 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |
Aromatic Rings | 3 | Chemical structure analysis |
Exact Mass | 291.137162174 Da | Computed by PubChem 2.1 |
The compound exhibits moderate lipophilicity as indicated by its XLogP3-AA value of 3 , suggesting potential membrane permeability relevant for biological applications. The presence of one hydrogen bond donor (the phenolic OH group) and three hydrogen bond acceptors provides opportunities for intermolecular interactions . The limited water solubility indicates that this compound is predominantly hydrophobic, which has implications for its formulation in aqueous environments .
Structural Features and Characteristics
The structural architecture of 3-(5,5-Dimethyl-5,6-dihydro triazolo[3,4-a]isoquinolin-3-yl)phenol consists of several key components that contribute to its unique chemical properties:
Core Structure
The molecule features a fused tricyclic system comprising:
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A 1,2,4-triazole ring
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An isoquinoline-like structure that is partially hydrogenated (5,6-dihydro)
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Two methyl groups at position 5, creating a quaternary carbon center
Functional Groups
The primary functional group in this compound is the phenolic hydroxyl group, which confers specific chemical reactivity:
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The phenol group provides acidic character and can participate in hydrogen bonding
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It can serve as a site for further chemical modifications such as esterification or etherification
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The phenolic group may contribute to potential antioxidant properties
Stereochemistry
Supplier | Product Identifier | Purity | Package Sizes |
---|---|---|---|
Sigma-Aldrich | CH4005862217 | Not specified | Various |
ChemBridge Corporation | BB-5675329 | 95% | 5g, 10g |
American Custom Chemicals Corporation | CHM0129629 | 95% | 1g, 5g, 10g |
The compound is available at varying price points, with ChemBridge Corporation offering 5g for $133 and 10g for $224, while American Custom Chemicals Corporation lists higher prices of $662.16 for 1g, $949.59 for 5g, and $1363.13 for 10g .
Related Compounds
Several structurally related compounds share similarities with 3-(5,5-Dimethyl-5,6-dihydro triazolo[3,4-a]isoquinolin-3-yl)phenol, offering insights into potential structure-activity relationships and synthetic variations:
m-(5,6-Dihydro-s-triazolo(5,1-a)isoquinolin-2-yl)phenol
This related compound (CAS: 55309-05-2) differs in the fusion pattern of the triazole ring with the isoquinoline system and lacks the dimethyl substitution. Its molecular formula is C₁₆H₁₃N₃O with a molecular weight of 263.29 g/mol .
5,5-Dimethyl-3-propyl-5,6-dihydro- triazolo[3,4-a]isoquinoline
This analog (PubChem CID: 711939) replaces the phenol group with a propyl chain while maintaining the core 5,5-dimethyl-5,6-dihydrotriazoloisoquinoline structure. Its molecular formula is C₁₅H₁₉N₃ with a molecular weight of 241.33 g/mol .
Other Triazole-Containing Compounds
The search results indicate research interest in various triazole-containing compounds, particularly in the context of medicinal chemistry. For example:
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3-(4-aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide/carbothioamide analogs have been investigated for antitubercular properties
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3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been studied as part of novel molecular frameworks with potential bioactivity
These examples suggest that heterocyclic compounds containing triazole or similar nitrogen-rich rings, like 3-(5,5-Dimethyl-5,6-dihydro triazolo[3,4-a]isoquinolin-3-yl)phenol, may possess valuable biological properties worthy of investigation.
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